molecular formula C13H20N2O B11963999 1-Butyl-1-methyl-3-(3-methylphenyl)urea CAS No. 6664-88-6

1-Butyl-1-methyl-3-(3-methylphenyl)urea

Cat. No.: B11963999
CAS No.: 6664-88-6
M. Wt: 220.31 g/mol
InChI Key: BNDJXSVCECVGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1-methyl-3-(3-methylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by a butyl group, a methyl group, and a 3-methylphenyl group attached to the urea moiety

Preparation Methods

The synthesis of 1-Butyl-1-methyl-3-(3-methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with butylamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Butyl-1-methyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-1-methyl-3-(3-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-1-methyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

1-Butyl-1-methyl-3-(3-methylphenyl)urea can be compared with other similar compounds, such as:

    1-Butyl-3-(4-chloro-2-methylphenyl)urea: This compound has a chloro group instead of a methyl group on the phenyl ring, which may alter its chemical and biological properties.

    1-Butyl-3-methylurea: Lacks the phenyl group, making it less complex and potentially less active in certain applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6664-88-6

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-butyl-1-methyl-3-(3-methylphenyl)urea

InChI

InChI=1S/C13H20N2O/c1-4-5-9-15(3)13(16)14-12-8-6-7-11(2)10-12/h6-8,10H,4-5,9H2,1-3H3,(H,14,16)

InChI Key

BNDJXSVCECVGMF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(=O)NC1=CC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.